![molecular formula C10H11F3O B2650695 (S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol CAS No. 500019-42-1](/img/structure/B2650695.png)
(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol
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Overview
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Compounds with a trifluoromethyl group, such as 4-(Trifluoromethyl)phenylhydrazine, are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and synthons in the construction of fluorinated pharmacons . Recent advances in trifluoromethylation involve carbon-centered radical intermediates .Molecular Structure Analysis
The structure determination of mono-fluorinated compounds can be achieved using 19F as the focal point of the process. A set of broadband, phase-sensitive NMR experiments can be used to obtain a large number of NMR parameters .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a significant area of study in the field of chemical reactions . Trifluoromethyl ketones (TFMKs) are used as synthons in the construction of fluorinated pharmacons .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZRHMXMUYQRC-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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